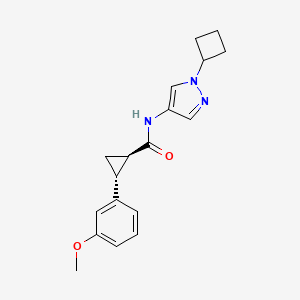![molecular formula C18H20F2N2O2 B7351061 N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide](/img/structure/B7351061.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in the epigenetic regulation of gene expression. Overexpression of EZH2 has been implicated in various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide inhibits EZH2 by binding to its catalytic domain, preventing it from methylating histone H3 at lysine 27 (H3K27). This leads to a decrease in the levels of H3K27 trimethylation, which is associated with gene silencing. By inhibiting EZH2, this compound promotes the expression of genes that are normally repressed by PRC2, including tumor suppressor genes.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on EZH2, with minimal activity against other histone methyltransferases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have a dual mechanism of action. In addition, this compound has been shown to enhance the antitumor activity of other cancer therapies, such as docetaxel and enzalutamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide is its potency and selectivity for EZH2, which makes it a valuable tool for studying the role of EZH2 in cancer biology. However, one limitation is that it is not suitable for in vivo studies, as it has poor pharmacokinetic properties. Therefore, it is primarily used for in vitro studies and preclinical testing.
Orientations Futures
There are several potential future directions for the development of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide and other EZH2 inhibitors. One area of interest is the combination of EZH2 inhibitors with other cancer therapies, such as immune checkpoint inhibitors or PARP inhibitors. Another area of interest is the development of EZH2 inhibitors with improved pharmacokinetic properties, which would allow for in vivo studies and clinical testing. Finally, there is a need for further research into the role of EZH2 in cancer biology, in order to identify new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the formation of the cyclobutane ring, which is achieved through a [2+2] cycloaddition reaction between a substituted alkyne and an alkene. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various types of cancer cells, including prostate, breast, and lymphoma. In preclinical studies, this compound has demonstrated potent antitumor activity in mouse xenograft models of prostate and breast cancer.
Propriétés
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-3-4-16-21-10(2)17(24-16)18(23)22-13-7-11(8-13)14-6-5-12(19)9-15(14)20/h5-6,9,11,13H,3-4,7-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKVRYAWUVLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide](/img/structure/B7351050.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)